molecular formula C13H17F3N2O4S B11505770 Propionic acid, 2-(4-dimethylaminophenyl)-3,3,3-trifluoro-2-methanesulfonylamino-, methyl ester

Propionic acid, 2-(4-dimethylaminophenyl)-3,3,3-trifluoro-2-methanesulfonylamino-, methyl ester

Cat. No.: B11505770
M. Wt: 354.35 g/mol
InChI Key: RCZCBQCJARRDQB-UHFFFAOYSA-N
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Description

Propionic acid, 2-(4-dimethylaminophenyl)-3,3,3-trifluoro-2-methanesulfonylamino-, methyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, a dimethylamino group, and a methanesulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionic acid, 2-(4-dimethylaminophenyl)-3,3,3-trifluoro-2-methanesulfonylamino-, methyl ester typically involves multiple steps. One common method involves the reaction of 2-(4-dimethylaminophenyl)propionic acid with trifluoromethanesulfonyl chloride in the presence of a base to form the trifluoromethanesulfonylamino derivative. This intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-(4-dimethylaminophenyl)-3,3,3-trifluoro-2-methanesulfonylamino-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethanesulfonylamino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethanesulfonylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Propionic acid, 2-(4-dimethylaminophenyl)-3,3,3-trifluoro-2-methanesulfonylamino-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propionic acid, 2-(4-dimethylaminophenyl)-3,3,3-trifluoro-2-methanesulfonylamino-, methyl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonylamino group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the dimethylamino group can interact with nucleophilic sites on proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Propionic acid, 2-(4-dimethylaminophenyl)-2-methylpropionic acid methyl ester
  • 2-(4-Dimethylaminophenyl)-2-methylpropionic acid methyl ester

Uniqueness

Propionic acid, 2-(4-dimethylaminophenyl)-3,3,3-trifluoro-2-methanesulfonylamino-, methyl ester is unique due to the presence of the trifluoromethanesulfonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C13H17F3N2O4S

Molecular Weight

354.35 g/mol

IUPAC Name

methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate

InChI

InChI=1S/C13H17F3N2O4S/c1-18(2)10-7-5-9(6-8-10)12(11(19)22-3,13(14,15)16)17-23(4,20)21/h5-8,17H,1-4H3

InChI Key

RCZCBQCJARRDQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C

Origin of Product

United States

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